AZ31

ATM Kinase Inhibition DNA Damage Response PIKK Family Selectivity

Choose AZ31 for unambiguous ATM-specific abrogation. Unlike first‑generation inhibitors (e.g., KU‑55933) or dual ATM/ATR agents, AZ31 delivers >500‑fold selectivity over ATR, >1000‑fold over mTOR, and proven oral bioavailability with brain penetration. Its unique pharmacological fingerprint ensures clean interpretation of DNA‑damage‑response experiments, especially in irinotecan‑resistant PDX models and radiosensitization studies. Insist on AZ31—the definitive reference standard for PIKK‑family selectivity.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
CAS No. 2088113-98-6
Cat. No. B605725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ31
CAS2088113-98-6
SynonymsAZ31;  AZ 31;  AZ-31.
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C1CCOCC1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C4=CN=C(C=C4)COC
InChIInChI=1S/C24H28N4O3/c1-15(16-7-9-31-10-8-16)28-23-20-11-17(18-3-5-19(14-30-2)26-12-18)4-6-22(20)27-13-21(23)24(25)29/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H2,25,29)(H,27,28)/t15-/m0/s1
InChIKeyDISRGUXSEDBDDN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ31 (CAS 2088113-98-6): A Potent, Highly Selective, and Orally Active ATM Kinase Inhibitor for Preclinical Cancer Research


AZ31 (CAS: 2088113-98-6) is a synthetic, orally bioavailable, and brain-penetrant small-molecule inhibitor of the ataxia-telangiectasia mutated (ATM) serine/threonine kinase [1]. It exhibits exceptional potency against the ATM enzyme (IC50 < 1.2 nM) and in cells (IC50 = 46 nM) [2]. AZ31 is characterized by a high degree of selectivity within the PIKK (phosphatidylinositol 3-kinase-related kinase) family, demonstrating minimal cross-reactivity with the closely related ATR (>500-fold), DNA-PK (>500-fold), and mTOR (>1000-fold) kinases . Its chemical structure and activity profile have been detailed in patents, and it serves as a valuable tool compound for investigating DNA damage response (DDR) pathways in cancer [3].

Why AZ31 Cannot Be Substituted with First-Generation or Less-Selective ATM/ATR Inhibitors


Procurement of a generic 'ATM inhibitor' or a dual ATM/ATR inhibitor is not a suitable substitute for AZ31 due to critical differences in potency, selectivity, and pharmacokinetic properties that directly impact experimental outcomes. For instance, first-generation inhibitors like KU-55933 exhibit significantly lower ATM potency (IC50 = 13 nM) and reduced selectivity over ATR [1]. Conversely, ATR inhibitors such as AZD6738 (ceralasertib) or the dual inhibitor berzosertib (VX-970) have on-target effects at ATR and can exhibit off-target inhibition of ATM (Ki = 34 nM) [2]. These pharmacological differences preclude simple substitution, as the desired experimental outcome—specific abrogation of ATM signaling without confounding ATR or mTOR inhibition—is precisely what AZ31's selectivity profile was optimized to achieve. Furthermore, AZ31's proven oral bioavailability and brain penetration are not a general feature of the class, as evidenced by the need to develop a second-generation analog, AZ32, specifically to enhance CNS exposure [3].

Quantitative Evidence for AZ31's Differentiation in ATM Kinase Research and Development


Unmatched ATM Inhibitory Potency Compared to First-Generation Tool Compound KU-55933

AZ31 demonstrates significantly enhanced potency against ATM kinase relative to the widely used first-generation inhibitor KU-55933. This increased potency translates to a lower effective concentration required to achieve target engagement in cellular and in vivo models [1].

ATM Kinase Inhibition DNA Damage Response PIKK Family Selectivity

Superior Selectivity Over ATR and mTOR Compared to Dual or ATR-Focused Inhibitors

AZ31 demonstrates an exceptional selectivity profile that distinguishes it from key comparators. It exhibits >500-fold selectivity over the closely related ATR kinase and >1000-fold selectivity over mTOR, in contrast to dual inhibitors like berzosertib (VX-970), which inhibits ATM with a Ki of 34 nM, and ATR inhibitors like AZD6738 [1][2].

Kinase Selectivity Profiling ATR Inhibition mTOR Signaling

Documented In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer

AZ31 has demonstrated significant antitumor activity in a clinically relevant in vivo setting. In a colorectal cancer (CRC) patient-derived xenograft (PDX) study, the combination of AZ31 and irinotecan was particularly effective in models that were inherently resistant to irinotecan monotherapy [1].

In Vivo Pharmacology Patient-Derived Xenograft (PDX) Colorectal Cancer

Quantified Radiosensitization Effect In Vivo

AZ31 functions as a potent radiosensitizer in vivo. In a mouse model of total body irradiation (TBI), a single oral dose of 100 mg/kg AZ31 administered 2 hours prior to 9 or 9.25 Gy TBI resulted in a quantifiable reduction in median survival time [1].

Radiosensitization Radiotherapy In Vivo Efficacy

High-Impact Application Scenarios for AZ31 (CAS 2088113-98-6) in Preclinical Oncology and DDR Research


Investigating Synthetic Lethality and Chemotherapy Resistance in Colorectal Cancer Models

AZ31 is optimally deployed in preclinical studies designed to evaluate the combination of ATM inhibition with topoisomerase I inhibitors (e.g., irinotecan) in colorectal cancer (CRC). The evidence that AZ31 + irinotecan is effective specifically in irinotecan-resistant PDX models makes it a critical tool for probing mechanisms of acquired resistance and validating synthetic lethal interactions [1]. Researchers should prioritize AZ31 for in vivo experiments where clear target engagement, as demonstrated by reduced phospho-RAD50 and γ-H2AX, is required to sensitize tumors that are refractory to standard-of-care chemotherapy.

Mechanistic Studies of Radiosensitization and Normal Tissue Toxicity

AZ31 is a powerful tool for dissecting the role of ATM in the DNA damage response to ionizing radiation. Its validated in vivo activity as a radiosensitizer, as shown in TBI models [1], supports its use in studies examining tumor control versus normal tissue toxicity. Given its oral bioavailability, AZ31 is well-suited for combination regimens with fractionated radiotherapy in syngeneic mouse models, allowing researchers to assess therapeutic index and the impact of ATM inhibition on the immune contexture of irradiated tumors.

Benchmarking Selectivity in PIKK-Family Kinase Research

AZ31 serves as an essential reference standard for selectivity in studies of the PIKK family. Its defined selectivity window—>500-fold over ATR and >1000-fold over mTOR [1]—enables researchers to confidently attribute experimental outcomes to ATM-specific signaling. This is critical when profiling new DDR inhibitors or when seeking to avoid the confounding effects of dual ATM/ATR inhibition, as seen with compounds like berzosertib. In any biochemical or cellular assay where the goal is to isolate the ATM pathway, AZ31 is the scientifically defensible choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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